molecular formula C11H8OS B14369755 9H-Thieno[3,2-b][1]benzopyran CAS No. 91442-75-0

9H-Thieno[3,2-b][1]benzopyran

Cat. No.: B14369755
CAS No.: 91442-75-0
M. Wt: 188.25 g/mol
InChI Key: JSJPPUWRKHGPAX-UHFFFAOYSA-N
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Description

9H-Thieno3,2-bbenzopyran is a polycyclic organic compound that results from the fusion of a benzene ring to a heterocyclic pyran ring, with a thiophene ring fused to the benzopyran structure. This compound is part of a broader class of heterocyclic compounds known for their diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Thieno3,2-bbenzopyran typically involves multi-step reactions. One common method includes the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . The reaction conditions are optimized to achieve moderate to good yields.

Industrial Production Methods

Industrial production methods for 9H-Thieno3,2-bbenzopyran are not extensively documented. the principles of green chemistry, such as reducing waste and using renewable feedstocks, are often applied to develop more sustainable and cost-effective production processes.

Chemical Reactions Analysis

Types of Reactions

9H-Thieno3,2-bbenzopyran undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions vary depending on the desired reaction, with temperature and solvent choice being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

9H-Thieno3,2-bbenzopyran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9H-Thieno3,2-bbenzopyran involves its interaction with various molecular targets and pathways. For instance, some benzopyran derivatives act as tubulin polymerization inhibitors, disrupting the microtubule network in cancer cells and leading to cell cycle arrest and apoptosis . The specific pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9H-Thieno3,2-bbenzopyran include:

Uniqueness

9H-Thieno3,2-bbenzopyran is unique due to its specific ring fusion and the presence of both sulfur and oxygen heteroatoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

91442-75-0

Molecular Formula

C11H8OS

Molecular Weight

188.25 g/mol

IUPAC Name

9H-thieno[3,2-b]chromene

InChI

InChI=1S/C11H8OS/c1-2-4-9-8(3-1)7-11-10(12-9)5-6-13-11/h1-6H,7H2

InChI Key

JSJPPUWRKHGPAX-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2OC3=C1SC=C3

Origin of Product

United States

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